Cas no 1023568-83-3 (N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide)
![N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide structure](https://ja.kuujia.com/scimg/cas/1023568-83-3x500.png)
N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide 化学的及び物理的性質
名前と識別子
-
- N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide
-
- MDL: MFCD04154236
- インチ: 1S/C27H23N3O4/c1-17-4-12-22(13-5-17)29-25(32)24(16-20-8-10-21(11-9-20)28-19(3)31)26(33)30(27(29)34)23-14-6-18(2)7-15-23/h4-16H,1-3H3,(H,28,31)
- InChIKey: CQIQKQPKRJLYGD-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(/C=C2\C(=O)N(C3=CC=C(C)C=C3)C(=O)N(C3=CC=C(C)C=C3)C\2=O)C=C1)(=O)C
N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB164511-1 g |
N-(4-((3,5-Bis(4-methylphenyl)-2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)phenyl)ethanamide |
1023568-83-3 | 1g |
€211.30 | 2023-03-02 | ||
abcr | AB164511-10 g |
N-(4-((3,5-Bis(4-methylphenyl)-2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)phenyl)ethanamide |
1023568-83-3 | 10g |
€482.50 | 2023-03-02 | ||
Key Organics Ltd | MS-10526-1MG |
N-(4-{[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenyl)acetamide |
1023568-83-3 | >90% | 1mg |
£37.00 | 2023-09-07 | |
Key Organics Ltd | MS-10526-20MG |
N-(4-{[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenyl)acetamide |
1023568-83-3 | >90% | 20mg |
£76.00 | 2023-03-01 | |
Key Organics Ltd | MS-10526-50MG |
N-(4-{[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenyl)acetamide |
1023568-83-3 | >90% | 50mg |
£102.00 | 2023-09-07 | |
abcr | AB164511-5 g |
N-(4-((3,5-Bis(4-methylphenyl)-2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)phenyl)ethanamide |
1023568-83-3 | 5g |
€377.50 | 2023-03-02 | ||
Key Organics Ltd | MS-10526-100MG |
N-(4-{[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenyl)acetamide |
1023568-83-3 | >90% | 100mg |
£146.00 | 2023-09-07 | |
Key Organics Ltd | MS-10526-5MG |
N-(4-{[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenyl)acetamide |
1023568-83-3 | >90% | 5mg |
£46.00 | 2023-09-07 | |
Key Organics Ltd | MS-10526-10MG |
N-(4-{[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenyl)acetamide |
1023568-83-3 | >90% | 10mg |
£63.00 | 2023-09-07 | |
abcr | AB164511-10g |
N-(4-((3,5-Bis(4-methylphenyl)-2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)phenyl)ethanamide; . |
1023568-83-3 | 10g |
€482.50 | 2024-04-21 |
N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamideに関する追加情報
N-[4-[[1,3-Bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide: A Comprehensive Overview
The compound N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide, also known by its CAS number 1023568-83-3, is a highly specialized molecule with significant potential in the field of biomedical research. This compound belongs to a class of amides and features a complex structure that combines aromatic rings, heterocyclic moieties, and functional groups capable of participating in various biological interactions.
Recent studies have highlighted the importance of such compounds in drug discovery due to their ability to modulate multiple pharmacological targets. The presence of bis(4-methylphenyl) substituents on the 1,3-diazinan-5-ylidene core suggests a high degree of structural complexity, which may endow this molecule with unique binding affinities and selectivity profiles. These characteristics make it a promising candidate for exploring applications in oncology, neurodegenerative diseases, and other therapeutic areas.
The trioxo-diazine ring system is particularly intriguing, as it combines electron-withdrawing groups (such as the oxo substituents) with heteroatom-rich chemistry. This combination not only influences the molecule's physical properties but also plays a critical role in determining its bioavailability and metabolism. Advanced computational modeling, including QSAR analyses, has been employed to predict the likelihood of this compound interacting with key drug targets, such as kinases, receptors, or enzymes.
Recent advancements in crystallography have provided valuable insights into the molecular architecture of this compound. High-resolution X-ray diffraction studies have revealed that the trioxo-diazine ring adopts a planar conformation, which is essential for maintaining its rigidity and steric properties. These structural features are believed to contribute to the molecule's ability to form specific hydrogen bonds with biological macromolecules, such as proteins.
In terms of pharmacokinetics, preliminary in vitro assays have demonstrated that this compound exhibits favorable solubility and permeability, which are critical attributes for drug candidates. Furthermore, it shows minimal cytochrome P450 enzyme interactions, suggesting a low risk of drug-drug interactions. These findings align with the growing emphasis on precision medicine, where compounds with predictable pharmacokinetics are highly desirable.
Emerging research in targeted therapies has identified this compound as a potential inhibitor of several disease-relevant pathways. For instance, studies have shown that it can effectively suppress the activity of protease enzymes, which are implicated in conditions such as cancer metastasis and fibrotic disorders. This dual functionality—combining structural complexity with biological relevance—positions this compound as a valuable tool for exploring novel therapeutic strategies.
Moreover, the presence of acetamide group at the para position of the phenyl ring introduces additional layers of chemical reactivity and biofilm penetration, which may enhance its ability to reach and act on target sites in vivo. This structural feature is particularly advantageous in the context of antibiotic resistance, where compounds capable of overcoming bacterial biofilms are highly sought after.
Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on optimizing the synthetic route for this compound, aiming to improve its scalability and cost-effectiveness. Novel green chemistry approaches have been explored, including the use of microwave-assisted synthesis and catalytic methods, to streamline the production process while minimizing environmental impact.
Looking ahead, the integration of this compound into combinatorial drug design strategies could unlock new possibilities for developing polytherapeutic agents that address multiple disease pathways simultaneously. Such an approach is particularly relevant in the context of complex diseases, where a single therapeutic intervention may not be sufficient to achieve desired outcomes.
In conclusion, N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide represents a cutting-edge advancement in the field of biomedical science. Its unique structure, combined with its promising pharmacological properties, positions it as a key player in the ongoing quest to develop innovative therapies for some of the most challenging diseases of our time.
1023568-83-3 (N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide) 関連製品
- 1909313-94-5(5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride)
- 1261977-49-4(2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid)
- 847226-09-9(2-Fluoro-6-(4-methoxyphenyl)pyridine)
- 204315-20-8(7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid)
- 2680599-34-0(2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid)
- 1706448-81-8(1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine)
- 1803789-96-9(2,6-Dimethyl-3-methoxymandelic acid)
- 2228121-42-2(2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid)
- 1806016-95-4(Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate)
- 1555423-65-8(3-(hydroxyamino)methylbenzene-1,2-diol)
